molecular formula C17H19N3O3 B2622224 4-(((4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)carbamoyl)phenyl acetate CAS No. 2034546-49-9

4-(((4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)carbamoyl)phenyl acetate

Cat. No.: B2622224
CAS No.: 2034546-49-9
M. Wt: 313.357
InChI Key: VQURUGSDCBDUNG-UHFFFAOYSA-N
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Description

4-(((4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)carbamoyl)phenyl acetate is a complex organic compound featuring a tetrahydropyrazolo[1,5-a]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(((4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)carbamoyl)phenyl acetate typically involves multiple steps, starting with the formation of the tetrahydropyrazolo[1,5-a]pyridine core. This can be achieved through the hydrogenation of pyrazolo[1,5-a]pyridines or via 1,3-dipolar cycloaddition reactions[_{{{CITATION{{{_1{Preparation of differentiated diamides of 4,5,6,7-tetrahydropyrazolo1 ...

Industrial Production Methods: On an industrial scale, the production of this compound would require optimized reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{1{Preparation of differentiated diamides of 4,5,6,7-tetrahydropyrazolo1 ...[{{{CITATION{{{_2{Highly enantioselective Rh-catalyzed asymmetric reductive ...](https://pubs.rsc.org/en/content/articlelanding/2023/sc/d3sc02086j).

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-(((4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)carbamoyl)phenyl acetate can be used to study enzyme inhibition and receptor binding. Its interactions with biological targets can provide insights into the mechanisms of various biological processes.

Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 4-(((4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)carbamoyl)phenyl acetate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine derivatives: These compounds share a similar core structure but may differ in their substituents and functional groups.

  • Other carbamoyl phenyl acetates: These compounds have similar functional groups but may have different core structures.

Uniqueness: 4-(((4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)carbamoyl)phenyl acetate stands out due to its specific combination of the tetrahydropyrazolo[1,5-a]pyridine core and the carbamoyl and acetate groups

Properties

IUPAC Name

[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethylcarbamoyl)phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c1-12(21)23-15-7-5-13(6-8-15)17(22)18-10-14-11-19-20-9-3-2-4-16(14)20/h5-8,11H,2-4,9-10H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQURUGSDCBDUNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)NCC2=C3CCCCN3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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